1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea
Description
1-[(4-Fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is a urea derivative featuring a bifunctional substitution pattern. The molecule comprises a central urea group (-NH-C(=O)-NH-) flanked by two distinct aromatic moieties: a 4-fluorophenylmethyl group and a 4-methyl-2-phenyl-1,3-thiazol-5-ylmethyl group.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-13-17(25-18(23-13)15-5-3-2-4-6-15)12-22-19(24)21-11-14-7-9-16(20)10-8-14/h2-10H,11-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQTNNAKUCCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Coupling to Form the Urea Derivative: The final step involves coupling the thiazole and fluorophenyl intermediates with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related urea derivatives:
Structural and Electronic Comparisons
- Heterocyclic Core: The target compound’s thiazole ring distinguishes it from pyrazole-based analogs (e.g., ).
- Substituent Effects: The 4-methyl-2-phenyl substitution on the thiazole (target) contrasts with trifluoromethyl () or cyanomethyl () groups. Methyl and phenyl substituents may enhance lipophilicity, while electron-withdrawing groups (e.g., trifluoromethyl) could improve metabolic stability .
- Crystallographic Insights : Isostructural analogs () exhibit planar molecular conformations with fluorophenyl groups oriented perpendicularly, suggesting similar packing behavior in the target compound. Halogen substitutions (Cl vs. Br) minimally affect crystal packing but may influence intermolecular interactions .
Biological Activity
1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This compound exhibits various biological activities attributed to its structural components:
1. Antitumor Activity
Research indicates that thiazole derivatives, similar to the thiazole moiety in this compound, possess significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups such as methyl on the phenyl ring enhances this activity by improving interactions with cellular targets. For instance, studies have shown that compounds with thiazole rings can inhibit cell proliferation in cancer models, with IC50 values often below 10 µM .
2. Enzyme Inhibition
The compound may also exhibit inhibitory effects on specific enzymes involved in cancer metabolism and progression. Thiazole-containing compounds are known to inhibit carbonic anhydrase (CA) enzymes, which are implicated in tumor growth and metastasis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | Various cancer cell lines | < 10 µM | |
| Enzyme Inhibition | Carbonic Anhydrase | Not specified | |
| Cytotoxicity | Jurkat and A-431 cells | < 1 µg/mL |
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
1. Anticancer Studies
In a study evaluating the anticancer properties of thiazole derivatives, this compound demonstrated significant cytotoxicity against both Jurkat T-cells and A431 epidermoid carcinoma cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
2. Enzyme Interaction Studies
Molecular docking studies have indicated that this compound interacts favorably with active sites of carbonic anhydrases, suggesting a potential role as a therapeutic agent in conditions where CA activity is dysregulated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
